3-Amino-3,4-dimethylpent-4-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

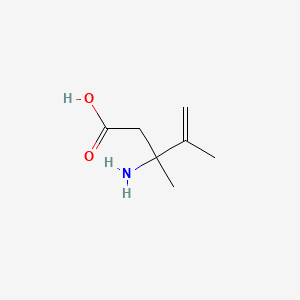

3-Amino-3,4-dimethylpent-4-enoic acid: is an organic compound with the molecular formula C7H13NO2. This compound features an amino group and a carboxylic acid group, making it an amino acid derivative. Its structure includes a double bond and two methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3,4-dimethylpent-4-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylpent-4-enoic acid.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Continuous Flow Processes: Utilizing continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3,4-dimethylpent-4-enoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The double bond can be reduced to yield saturated derivatives.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like acyl chlorides or anhydrides for amide formation.

Major Products

Oxidation Products: Oxo derivatives such as ketones or aldehydes.

Reduction Products: Saturated amino acids.

Substitution Products: Amides, esters, or other functionalized derivatives.

Scientific Research Applications

3-Amino-3,4-dimethylpent-4-enoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-3,4-dimethylpent-4-enoic acid exerts its effects involves:

Molecular Targets: Interacting with enzymes or receptors in biological systems.

Pathways: Participating in metabolic pathways, potentially influencing amino acid metabolism or protein synthesis.

Biological Activity

3-Amino-3,4-dimethylpent-4-enoic acid, also referred to as (±)-3-amino-3,4-dimethylpent-4-enoic acid, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H15NO2, with a molecular weight of approximately 157.21 g/mol. The compound features an amino group, which is crucial for its biological interactions, and a double bond that contributes to its reactivity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It has been shown to form intermolecular hydrogen bonds , which are essential for molecular recognition processes. This capability allows it to influence various biological pathways and interactions at the cellular level.

Enzyme Interactions

Research indicates that this compound exhibits significant biological activity relevant to enzyme-substrate interactions . It has been studied extensively as a potential precursor for pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators. The compound's structure allows it to effectively modulate enzymatic activity and influence metabolic pathways.

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties. Similar compounds have demonstrated effects on neurotransmitter systems, particularly as antagonists at the N-methyl-D-aspartate (NMDA) receptor. This mechanism is believed to be relevant in treating neurodegenerative disorders and psychiatric conditions . For example, studies have shown that related compounds can block calcium influx through NMDA receptors, potentially offering therapeutic benefits in conditions such as anxiety and depression .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of analogs of this compound, researchers found that these compounds could reduce neuronal cell death in models of oxidative stress. The mechanism was attributed to their ability to modulate glutamate signaling pathways, thereby protecting neurons from excitotoxicity.

Case Study 2: Synthesis and Biological Evaluation

A synthesis study involving N-Boc-(±)-3-amino-3,4-dimethylpent-4-enoic acid highlighted its utility in peptide synthesis. The compound was evaluated for its interactions with various enzymes involved in metabolic pathways. Results indicated that it could effectively inhibit specific enzymes, suggesting potential applications in drug development.

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to other similar compounds:

| Compound Name | Molecular Formula | Key Activity | Therapeutic Potential |

|---|---|---|---|

| This compound | C8H15NO2 | Enzyme modulation | Neurodegenerative diseases |

| Acamprosate | C6H11NO4S | NMDA receptor antagonist | Alcohol dependence |

| N-Boc-(±)-3-amino-3,4-dimethylpent-4-enoic acid | C12H21NO4 | Enzyme inhibition | Peptide synthesis |

Properties

IUPAC Name |

3-amino-3,4-dimethylpent-4-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)7(3,8)4-6(9)10/h1,4,8H2,2-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMQUXAFIMGJET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.